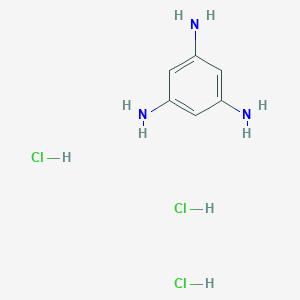
Benzene-1,3,5-triamine trihydrochloride
Übersicht
Beschreibung
Benzene-1,3,5-triamine trihydrochloride, also known as 1,3,5-benzenetriamine trihydrochloride, is a chemical compound with the CAS number 638-09-5 . It has a molecular weight of 232.54 . The compound is colorless or white to yellow or pale-gray to gray solid .
Synthesis Analysis
The synthesis of related compounds involves multistep processes utilizing basic aromatic compounds like hydroquinone, chloronitrobenzene, and trichlorobenzene as starting materials. For instance, the synthesis of a triamine monomer similar to benzene-1,3,5-triamine trihydrochloride involves a three-step process culminating in hyperbranched polyimides when reacted with dianhydrides.Molecular Structure Analysis
The molecular structure of benzene-1,3,5-triamine trihydrochloride exhibits significant interest due to its potential in forming structured networks through hydrogen bonding or metal coordination . Studies on polymorphism in similar trisubstituted benzene derivatives reveal discrete network architectures mediated by weak intermolecular interactions.Chemical Reactions Analysis
Benzene-1,3,5-triamine trihydrochloride and its derivatives undergo various chemical reactions, facilitating the synthesis of complex molecular architectures. The compound’s ability to form hyperbranched polymers through reactions with dianhydrides showcases its reactivity and the potential for creating materials with desirable thermal and solubility properties.Physical And Chemical Properties Analysis
Benzene-1,3,5-triamine trihydrochloride is soluble in water, acetone, and alcohol . The physical form of the compound is a colorless or white to yellow or pale-gray to gray solid .Wissenschaftliche Forschungsanwendungen
Covalent Organic Framework (COFs) Linkers
- Scientific Field : Material Science
- Application Summary : Benzene-1,3,5-triamine trihydrochloride is used as a monomer to synthesize COF materials . COFs are a class of porous polymers that offer a wide range of applications due to their high surface area, low density, and the ability to design their structure and functionality .
- Methods of Application : The specific methods of application or experimental procedures would depend on the type of COF being synthesized. Generally, this involves combining the Benzene-1,3,5-triamine trihydrochloride with other monomers under specific conditions to form the COF .
- Results or Outcomes : The resulting COFs can have a variety of properties depending on the other monomers used and the conditions of the synthesis .
Ion-Exchange Resin Intermediate
- Scientific Field : Chemistry
- Application Summary : Benzene-1,3,5-triamine trihydrochloride can be used as an intermediate in the production of ion-exchange resins . These resins are widely used in different separation, purification, and decontamination processes .
- Methods of Application : The specific methods of application or experimental procedures would depend on the type of ion-exchange resin being produced .
- Results or Outcomes : The resulting ion-exchange resins can be used in a variety of applications, including water purification and the separation of different ions .
Wetting and Frothing Agents
- Scientific Field : Surface Chemistry
- Application Summary : Benzene-1,3,5-triamine trihydrochloride can be used as a wetting and frothing agent . These agents are used to reduce the surface tension of liquids, allowing them to spread more easily .
- Methods of Application : The specific methods of application would depend on the exact process where the wetting and frothing agent is needed .
- Results or Outcomes : The use of Benzene-1,3,5-triamine trihydrochloride as a wetting and frothing agent can improve the efficiency of various processes, such as cleaning and foaming .
Photographic Developers
- Scientific Field : Photography
- Application Summary : Benzene-1,3,5-triamine trihydrochloride can be used in the development process of photographs . It acts as a reducing agent, converting the silver ions in the film to metallic silver, which forms the dark areas in a photograph .
- Methods of Application : The compound is mixed with other chemicals to form the developer solution. The film is then immersed in this solution to develop the photograph .
- Results or Outcomes : The use of Benzene-1,3,5-triamine trihydrochloride in photographic developers can result in high-quality images with good contrast .
Organic Reactions
- Scientific Field : Organic Chemistry
- Application Summary : Benzene-1,3,5-triamine trihydrochloride can be used as a reagent, intermediate, or catalyst in various organic reactions .
- Methods of Application : The specific methods of application would depend on the exact organic reaction being carried out .
- Results or Outcomes : The use of Benzene-1,3,5-triamine trihydrochloride in organic reactions can improve the efficiency and selectivity of the reactions .
Synthesis of Dyes, Fluorescent Dyes, and Pigments
- Scientific Field : Organic Chemistry
- Application Summary : Benzene-1,3,5-triamine trihydrochloride can be used in the synthesis of dyes, fluorescent dyes, and pigments . These substances are widely used in various industries, including textiles, printing, and plastics .
- Methods of Application : The specific methods of application would depend on the exact type of dye or pigment being synthesized .
- Results or Outcomes : The resulting dyes or pigments can have a variety of colors and properties, depending on the other reactants used and the conditions of the synthesis .
Supramolecular Building Block
- Scientific Field : Nanotechnology
- Application Summary : Benzene-1,3,5-triamine trihydrochloride can be used as a supramolecular building block in applications ranging from nanotechnology to polymer processing and biomedical applications .
- Methods of Application : The specific methods of application would depend on the exact process where the supramolecular building block is needed .
- Results or Outcomes : The use of Benzene-1,3,5-triamine trihydrochloride as a supramolecular building block can improve the efficiency of various processes, such as the synthesis of nanomaterials and polymers .
Safety And Hazards
Zukünftige Richtungen
Benzene-1,3,5-triamine trihydrochloride and its derivatives have been increasingly important in a wide range of scientific disciplines . Their simple structure and wide accessibility in combination with a detailed understanding of their supramolecular self-assembly behavior allow full utilization of this versatile, supramolecular building block in applications ranging from nanotechnology to polymer processing and biomedical applications .
Eigenschaften
IUPAC Name |
benzene-1,3,5-triamine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.3ClH/c7-4-1-5(8)3-6(9)2-4;;;/h1-3H,7-9H2;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPBVFMIOSWQJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)N)N.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598648 | |
| Record name | Benzene-1,3,5-triamine--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene-1,3,5-triamine trihydrochloride | |
CAS RN |
638-09-5 | |
| Record name | 1,3,5-Triaminobenzene trihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene-1,3,5-triamine--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-Triaminobenzene trihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,5-TRIAMINOBENZENE TRIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L4SMV9CDY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




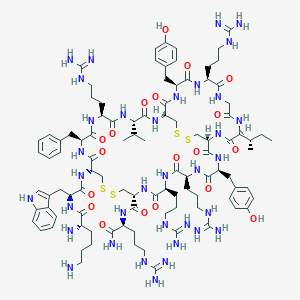
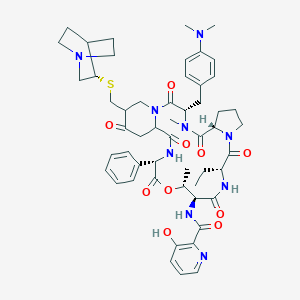



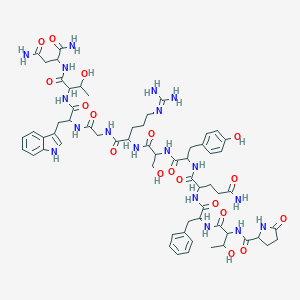

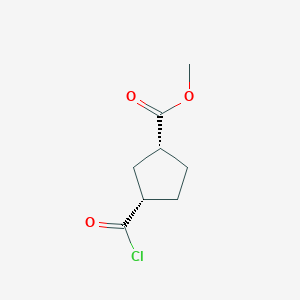




![(6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c](/img/structure/B39923.png)